molecular formula C4H7N5S B13992340 3-amino-N-methyl-1,2,4-triazole-1-carbothioamide CAS No. 89603-53-2

3-amino-N-methyl-1,2,4-triazole-1-carbothioamide

Cat. No.: B13992340
CAS No.: 89603-53-2
M. Wt: 157.20 g/mol
InChI Key: OJLLAPUQDDHCIY-UHFFFAOYSA-N
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Description

3-amino-N-methyl-1,2,4-triazole-1-carbothioamide is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-methyl-1,2,4-triazole-1-carbothioamide typically involves the reaction of 3-amino-1,2,4-triazole with methyl isothiocyanate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methyl-1,2,4-triazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-amino-N-methyl-1,2,4-triazole-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 3-amino-N-methyl-1,2,4-triazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and carbothioamide group play crucial roles in these interactions, facilitating binding through hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1,2,4-triazole: A precursor in the synthesis of 3-amino-N-methyl-1,2,4-triazole-1-carbothioamide.

    N-methyl-1,2,4-triazole-1-carbothioamide: Lacks the amino group but shares similar structural features.

    1,2,4-triazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

This compound is unique due to the presence of both an amino group and a carbothioamide group on the triazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

89603-53-2

Molecular Formula

C4H7N5S

Molecular Weight

157.20 g/mol

IUPAC Name

3-amino-N-methyl-1,2,4-triazole-1-carbothioamide

InChI

InChI=1S/C4H7N5S/c1-6-4(10)9-2-7-3(5)8-9/h2H,1H3,(H2,5,8)(H,6,10)

InChI Key

OJLLAPUQDDHCIY-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N1C=NC(=N1)N

Origin of Product

United States

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